N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the use of 2,5-dichlorobenzoic acid or its derivatives, which can be reacted with the oxadiazole intermediate to form the desired product.
Attachment of the dimethylpropanamide moiety: This can be accomplished through the reaction of the oxadiazole intermediate with 2,2-dimethylpropanoyl chloride or a similar reagent under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group and exhibits similar biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring instead of an oxadiazole ring and has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-13(2,3)11(19)16-12-18-17-10(20-12)8-6-7(14)4-5-9(8)15/h4-6H,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGSHSRIUHREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.